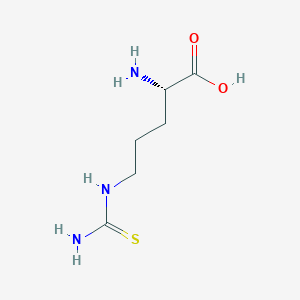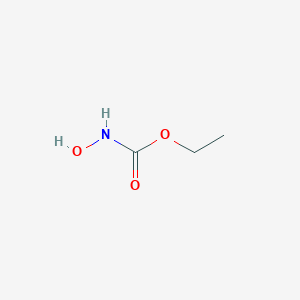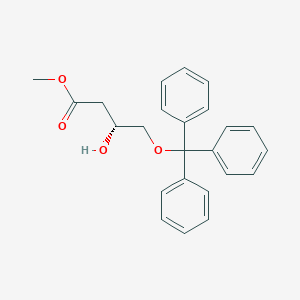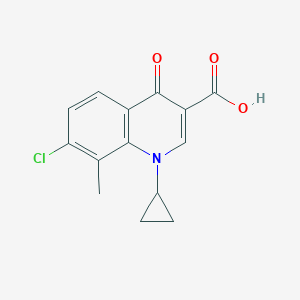
7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid, is a derivative of quinolone, a class of antibacterial agents. Quinolones are known for their potent activity against a variety of bacterial pathogens by targeting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and cell division.
Synthesis Analysis
A new synthetic route for the synthesis of quinolone derivatives has been developed, starting from m-fluorotoluene to synthesize compounds like 7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. These compounds serve as intermediates for further synthesis of quinolone antibacterial agents. The process involves the construction of the quinoline ring through intramolecular cyclization and the introduction of a fluorine atom by replacing a nitro group with potassium fluoride .
Molecular Structure Analysis
The molecular structure of quinolone derivatives is critical for their antibacterial activity. The presence of a cyclopropyl group at the 1-position and a halogen at the 7-position appears to be significant for the activity. For instance, the 7-(4-hydroxyphenyl) analogue of a related compound showed a 6-fold increase in potency compared to the parent compound .
Chemical Reactions Analysis
Quinolone derivatives undergo various chemical reactions to yield compounds with potential antibacterial activity. For example, the displacement reactions of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with pyrrolidine and piperidine resulted in the formation of potent antibacterial agents . These reactions are crucial for the development of new antibacterial drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of different substituents at various positions on the quinoline ring can significantly alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the introduction of a sulfinyl or sulfonyl group at the C-7 position was explored to synthesize new antibacterial agents .
Aplicaciones Científicas De Investigación
Antibacterial Activity and Synthesis
- 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid and its derivatives have been explored for their antibacterial properties. One study synthesized various analogues, finding that certain compounds showed higher potency against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa compared to ciprofloxacin (Ye, 1995).
- Another research focused on the synthesis and testing of these compounds for antibacterial activity, particularly against Gram-positive bacteria like Streptococcus pneumoniae. The introduction of a methyl group at certain positions of the quinoline nucleus enhanced their antibacterial effects (Miyamoto et al., 1995).
Chemical Synthesis and Modifications
- Research on the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, which is structurally similar, was done via a process involving selective deprotonation and methylation. This highlights the complexity and precision required in synthesizing such compounds (Kiely, 1991).
Electrochemical Studies
- A study on electrochemical aspects of a related compound, l-cyclopropyl-6-fluoro-I,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, was conducted. This research is pivotal in understanding the electrochemical properties and mechanisms of these compounds, crucial for their application in medicinal chemistry (Srinivasu et al., 1999).
In Vitro Antimycobacterial Evaluation
- Compounds similar to 7-Chloro-1-cyclopropyl-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylic Acid have been evaluated for their in-vitro antimycobacterial activities, showing the potential of such compounds in treating bacterial infections including tuberculosis (Senthilkumar et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
7-chloro-1-cyclopropyl-8-methyl-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-7-11(15)5-4-9-12(7)16(8-2-3-8)6-10(13(9)17)14(18)19/h4-6,8H,2-3H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBYOJZNJRIKFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N(C=C(C2=O)C(=O)O)C3CC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

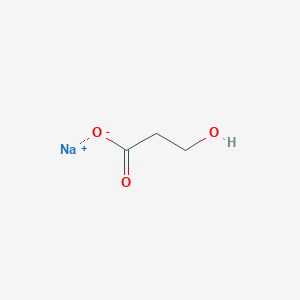
![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)
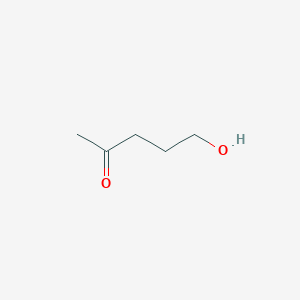
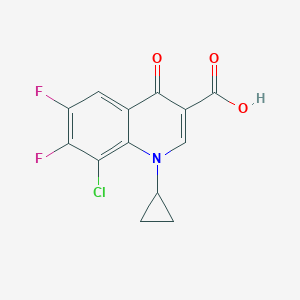
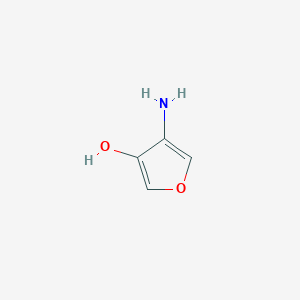
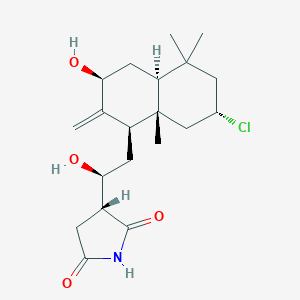
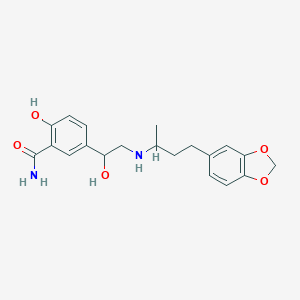
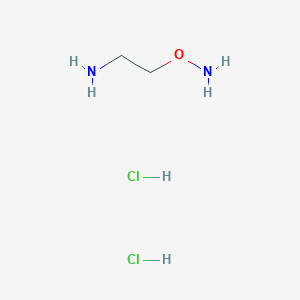
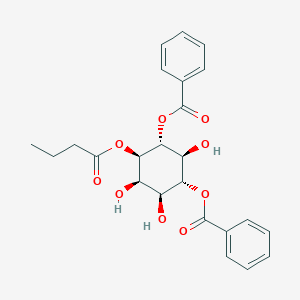
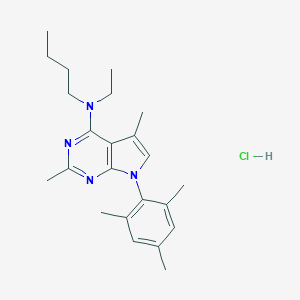
![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
